
Neodymium(III) iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Neodymium(III) iodide has several applications in scientific research and industry:
Glass Coloring: It is used to impart color to glass.
Permanent Magnets: It plays a role in the production of neodymium-based magnets.
Capacitors and Infrared Filters: It is used in the manufacturing of capacitors and infrared filters.
Catalysis: It is involved in diene polymerization processes.
Laser Materials: This compound is used in the development of laser materials.
Safety and Hazards
Neodymium magnets, which are made from Neodymium, are the strongest permanent magnets and therefore pose a greater risk when handled . Consequently, the relevant safety precautions must be taken when coming into contact with neodymium magnets, with particular attention needed to the large neodymium magnets .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Neodymium(III) iodide, also known as Neodymium triiodide, is an inorganic salt of iodine and neodymium
Mode of Action
This compound is characterized by the +3 oxidation state of neodymium . The exact mode of action of this compound is not well understood, and it may vary depending on the specific context or application. In general, the interaction of inorganic compounds with biological systems can involve various mechanisms, such as redox reactions, coordination to proteins, or interference with metal ion homeostasis.
Biochemical Pathways
Iodine plays a vital role in human, plant, and animal life . It’s involved in the biosynthesis of thyroid hormones, which are crucial for normal growth, development, and metabolism . Any impact on iodine metabolism could potentially affect these processes.
Result of Action
It’s known that iodine is essential for the biosynthesis of thyroid hormones, which have widespread effects on the body, including growth, development, and metabolism . Any disruption of iodine homeostasis could potentially have wide-ranging effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other ions or molecules. For instance, the compound is a green, water-soluble, hygroscopic crystal , suggesting that it could be sensitive to moisture.
Análisis Bioquímico
Biochemical Properties
It is known that neodymium compounds generally exhibit the +3 oxidation state
Cellular Effects
It is known that neodymium compounds can have various effects on cells . For instance, neodymium can stimulate the growth of certain microorganisms and increase the content of chlorophyll A, soluble protein, and the activity of antioxidant defenses .
Molecular Mechanism
It is known that neodymium generally uses the +3 oxidation state in its compounds
Temporal Effects in Laboratory Settings
It is known that neodymium compounds can have various effects over time . For instance, neodymium can stimulate the growth of certain microorganisms and increase the content of chlorophyll A, soluble protein, and the activity of antioxidant defenses .
Metabolic Pathways
It is known that iodine plays various roles in metabolism, including acting as an antioxidant of free radicals, an inducer of the expression of antioxidant enzymes, an activator of apoptotic pathways in neoplastic cells, and a modulator of the immune response .
Transport and Distribution
It is known that neodymium isotopes can be distributed and transported in deep water .
Métodos De Preparación
Neodymium(III) iodide can be synthesized through several methods:
-
Direct Combination: : Heating neodymium metal and iodine in an inert atmosphere produces neodymium triiodide: [ 2 \text{Nd} + 3 \text{I}_2 \rightarrow 2 \text{NdI}_3 ]
-
Reaction with Hydroiodic Acid: : Neodymium(III) oxide reacts with hydroiodic acid to form a hydrate of neodymium triiodide: [ \text{Nd}_2\text{O}_3 + 6 \text{HI} \rightarrow 2 \text{NdI}_3 + 3 \text{H}_2\text{O} ] The anhydrous form can then be obtained by heating the hydrate with ammonium iodide .
Análisis De Reacciones Químicas
Neodymium(III) iodide undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, where it can either gain or lose electrons.
Substitution Reactions: It can react with other compounds to form new products.
Common reagents and conditions for these reactions include the use of solvents like tetrahydrofuran (THF) and specific temperature controls to ensure the desired reaction pathways.
Comparación Con Compuestos Similares
Neodymium(III) iodide can be compared with other lanthanide iodides such as erbium iodide, cerium iodide, and terbium iodide. These compounds share similar properties but differ in their specific applications and reactivity:
Erbium Iodide (ErI₃): Used in similar applications but has different optical properties.
Cerium Iodide (CeI₃): Known for its use in lighting and catalysis.
Terbium Iodide (TbI₃): Used in phosphors and other luminescent materials.
This compound is unique due to its specific electronic configuration and the resulting magnetic and optical properties, making it particularly valuable in the production of high-performance magnets and laser materials.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Neodymium triiodide can be achieved through a precipitation reaction by reacting neodymium chloride and potassium iodide in an aqueous solution.", "Starting Materials": [ "Neodymium chloride (NdCl3)", "Potassium iodide (KI)", "Deionized water" ], "Reaction": [ "Dissolve 10 g of neodymium chloride (NdCl3) in 100 mL of deionized water.", "Dissolve 12.6 g of potassium iodide (KI) in 100 mL of deionized water.", "Add the potassium iodide solution dropwise to the neodymium chloride solution while stirring continuously.", "The mixture will turn yellow as Neodymium triiodide (NdI3) precipitates.", "Filter the precipitate and wash it with deionized water to remove any impurities.", "Dry the Neodymium triiodide (NdI3) in a vacuum oven at 80°C for 24 hours." ] } | |
Número CAS |
13813-24-6 |
Fórmula molecular |
I3Nd |
Peso molecular |
524.96 g/mol |
Nombre IUPAC |
neodymium(3+);triiodide |
InChI |
InChI=1S/3HI.Nd/h3*1H;/q;;;+3/p-3 |
Clave InChI |
DKSXWSAKLYQPQE-UHFFFAOYSA-K |
SMILES |
I[Nd](I)I |
SMILES canónico |
[I-].[I-].[I-].[Nd+3] |
| 13813-24-6 | |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



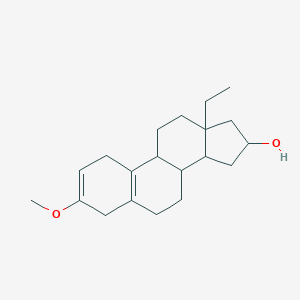
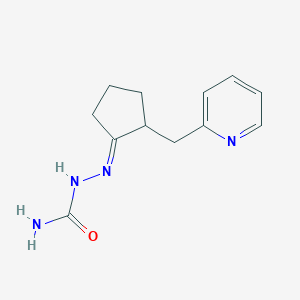
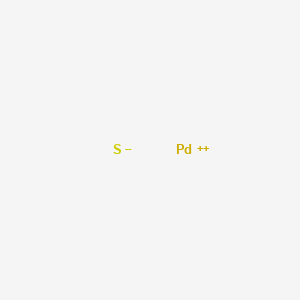

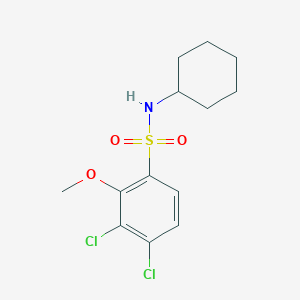
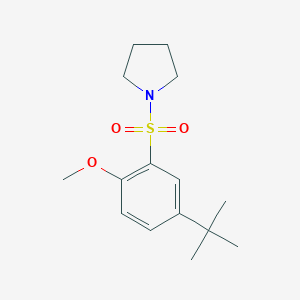
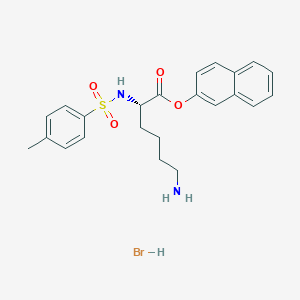
![[(4-Methoxynaphthyl)sulfonyl]indoline](/img/structure/B224972.png)
![[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]indoline](/img/structure/B224975.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)
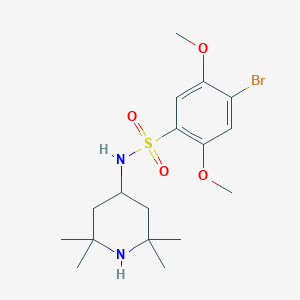

![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine](/img/structure/B225028.png)
